molecular formula C37H66O5 B3026223 1-Palmitoyl-3-Linolenoyl-rac-glycerol

1-Palmitoyl-3-Linolenoyl-rac-glycerol

Cat. No.: B3026223
M. Wt: 590.9 g/mol
InChI Key: MYAYLXFSVQLRHH-SVNQLWEDSA-N
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Scientific Research Applications

1-Palmitoyl-3-Linolenoyl-rac-glycerol has diverse applications in scientific research:

Future Directions

The study of lysophospholipids is a rapidly growing field due to their roles in cellular signaling and disease. Future research may focus on understanding the specific roles of different lysophospholipids in health and disease, and how they can be targeted for therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Linolenoyl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and α-linolenic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as unripe Dwarf Cavendish bananas. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-3-Linolenoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-3-Linolenoyl-rac-glycerol involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and exert antioxidant effects by scavenging free radicals .

Comparison with Similar Compounds

    1-Palmitoyl-2-Linolenoyl-rac-glycerol: Similar structure but with the linolenic acid at the sn-2 position.

    1-Stearoyl-3-Linolenoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.

    1-Palmitoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of linolenic acid.

Uniqueness: 1-Palmitoyl-3-Linolenoyl-rac-glycerol is unique due to its specific combination of palmitic acid and α-linolenic acid, which imparts distinct physicochemical properties and biological activities. Its presence in natural sources like bananas also adds to its uniqueness .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAYLXFSVQLRHH-SVNQLWEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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